molecular formula C23H16BrN3O6 B5135089 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid

3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid

Cat. No. B5135089
M. Wt: 510.3 g/mol
InChI Key: ASJBRBSHYNOAHG-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid, commonly known as BBABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBABA is a derivative of benzoic acid and belongs to the class of organic compounds known as acylaminobenzoic acids.

Scientific Research Applications

BBABA has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer properties. BBABA has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
BBABA has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. BBABA has also been found to suppress the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

Mechanism of Action

The exact mechanism of action of BBABA is not fully understood. However, it is believed that BBABA exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways in the cell. BBABA has been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
BBABA has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. BBABA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and metastasis of cancer cells.
BBABA has also been found to have anti-oxidant properties. It has been found to scavenge free radicals and protect cells from oxidative damage. BBABA has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

BBABA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BBABA has also been found to have low toxicity in animal studies.
However, there are also some limitations to using BBABA in lab experiments. BBABA is not very water-soluble, which can make it difficult to administer in cell culture or animal studies. BBABA also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of BBABA. One potential area of research is the development of more water-soluble derivatives of BBABA, which would make it easier to administer in cell culture and animal studies. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BBABA in vivo, which would help to determine its potential use as a therapeutic agent.
In conclusion, BBABA is a promising compound with potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of BBABA.

Synthesis Methods

The synthesis of BBABA involves the reaction of 2-bromo-N-(2-carboxyphenyl)benzamide with 3-nitrocinnamic acid under appropriate conditions. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure BBABA.

properties

IUPAC Name

3-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O6/c24-19-10-2-1-9-18(19)21(28)26-20(12-14-5-3-8-17(11-14)27(32)33)22(29)25-16-7-4-6-15(13-16)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJBRBSHYNOAHG-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC(=C3)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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